1,2,5-Oxadiazoles, also known as furazans, are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. These compounds are considered bioisosteres for amides and esters, often incorporated into drug design due to their favorable pharmacokinetic properties [].
4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms and one carbonyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The presence of the ethyl group and the aldehyde functional group enhances its reactivity and versatility in chemical synthesis.
This compound can be classified under oxadiazoles, which are derivatives of oxadiazole with diverse biological activities. Oxadiazoles have been extensively studied for their antimicrobial, antifungal, and anticancer properties. The specific structure of 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde allows for further derivatization, making it a valuable intermediate in organic synthesis.
The synthesis of 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of amidoxime derivatives with carboxylic acids or their derivatives using coupling agents like ethyl chloroformate. This method typically involves the following steps:
This method has been reported to yield high purity products with minimal side reactions .
The molecular formula of 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde is , with a molecular weight of approximately 140.14 g/mol. The structure features:
The compound's structural characteristics can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, IR spectra typically show characteristic absorption bands corresponding to C=O stretching (aldehyde) and N-H bending vibrations.
4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde can participate in various chemical reactions due to its reactive aldehyde group:
These reactions enhance its utility in synthesizing more complex organic molecules .
The mechanism of action for 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde primarily involves its reactivity as an electrophile due to the presence of the carbonyl group. In nucleophilic addition reactions:
This mechanism is crucial for understanding how this compound can be utilized in synthetic pathways for drug development or material science applications .
The physical properties of 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde include:
Chemical properties include its ability to undergo typical reactions associated with aldehydes and heterocycles, making it versatile in synthetic applications.
4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde has potential applications in several scientific fields:
Research continues into optimizing its synthesis and exploring new applications within these domains .
The exploration of oxadiazole heterocycles began in 1884 with Tiemann and Krüger's pioneering synthesis of the 1,2,4-oxadiazole scaffold, initially termed "azoxime" [1]. Early applications remained limited due to synthetic complexities and instability concerns, particularly for the 1,2,3-oxadiazole isomer. The mid-20th century marked a turning point with the introduction of oxolamine (1950s) and prenoxdiazine—cough suppressants leveraging the 1,2,4-oxadiazole framework—validating the pharmacophore’s biological relevance [1]. A significant breakthrough emerged in 2011 with the isolation of phidianidines A and B from marine mollusks, revealing naturally occurring 1,2,4-oxadiazoles with cytotoxic and receptor-agonist properties [1]. Parallel advancements in synthetic methodologies, such as the iron(III) nitrate-mediated single-step cyclization (patented in US7576220B2), overcame traditional inefficiencies like multi-step sequences and low yields (<50%) associated with amidoxime-acyl chloride routes [8]. This innovation accelerated drug development, culminating in FDA-approved agents like ataluren for muscular dystrophy (2014) and pleconaril for enterovirus infections [1] [2].
Table 1: Key Historical Milestones in Oxadiazole Drug Development
Year | Discovery/Innovation | Significance |
---|---|---|
1884 | Synthesis of 1,2,4-oxadiazole by Tiemann | First heterocyclic scaffold identification |
1950s | Oxolamine as cough suppressant | First commercial drug with 1,2,4-oxadiazole core |
2011 | Isolation of Phidianidine A/B | Proof of natural occurrence and bioactivity |
2014 | FDA approval of Ataluren | Treatment of Duchenne muscular dystrophy |
2020s | Iron(III) nitrate-mediated synthesis | High-yield (85–90%), single-step protocol [8] |
Among oxadiazole isomers, 1,2,5-oxadiazole (furazan) exhibits unique electronic and thermodynamic properties critical for biomedical and materials science. Structurally, it incorporates adjacent nitrogen atoms at positions 1 and 2, with oxygen at position 5, creating a polarized ring system with high π-deficiency [3]. This configuration confers low aromaticity (index: 46 vs. benzene’s 100) but high enthalpy of formation (+210 kJ/mol), making it valuable in high-energy density materials (HEDMs) [3]. The electron-withdrawing nature (σₘ = 0.63) of the furazan ring enhances electrophilicity at C-3 and C-4 positions, facilitating nucleophilic additions—essential for derivatizing compounds like 4-ethyl-1,2,5-oxadiazole-3-carbaldehyde [8]. However, the ring displays hydrolytic instability under basic conditions, undergoing cleavage to diacylhydrazines [3]. In drug design, this isomer serves as a bioisostere for ester and amide groups, improving metabolic stability. For instance, 1,2,5-oxadiazole-containing analogs demonstrate enhanced resistance to esterase-mediated hydrolysis compared to carboxylate esters [1] [9].
Table 2: Comparative Analysis of Oxadiazole Isomers
Isomer | Aromaticity Index | Thermodynamic Stability | Key Applications |
---|---|---|---|
1,2,3-Oxadiazole | <20 | Low (ring-opens to diazo) | Limited; sydnones as intermediates |
1,2,4-Oxadiazole | 35 | Moderate | Drugs (ataluren), agrochemicals |
1,3,4-Oxadiazole | 50 | High | Antibacterials, OLED materials |
1,2,5-Oxadiazole | 46 | Moderate (base-sensitive) | HEDMs, bioactive aldehydes |
The bioactivity of 4-ethyl-1,2,5-oxadiazole-3-carbaldehyde hinges on synergistic interactions between its aldehyde (-CHO) and ethyl (-C₂H₅) substituents. The ethyl group enhances lipophilicity (logP increase ≈ 0.8 vs. unsubstituted analog), promoting membrane permeability in pathogens [7]. Concurrently, the aldehyde electrophile at C-3 readily forms Schiff bases with lysine residues in target enzymes, enabling covalent inhibition. This mechanism underpins its antibacterial effects against Xanthomonas oryzae (rice pathogen), where analogs with small alkyl groups (ethyl, methyl) show EC₅₀ values <25 μg/mL—outperforming commercial agents like thiodiazole copper (EC₅₀ = 99 μg/mL) [7]. Structure-activity relationship (SAR) studies reveal that:
In anticancer applications, derivatives like 3-aryl-5-(2-pyrrolyl)-1,2,4-oxadiazoles inhibit topoisomerase IIα (IC₅₀ = 2.1 μM) through aldehyde-mediated hydrogen bonding to Asp479 [9] [1].
Table 3: Bioactivity of 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde Derivatives
Derivative Structure | Target Pathogen/Enzyme | Activity (EC₅₀/IC₅₀) | Mechanistic Insight |
---|---|---|---|
4-Ethyl-3-carbaldehyde | Xanthomonas oryzae | 24.14 μg/mL [7] | Covalent Schiff base formation |
Hybrid with trifluoromethylpyridine | DNA gyrase (E. coli) | 1.2 μM [4] | ATP-binding site competition |
5-(2-Pyrrolyl)-3-aryl analog | Topoisomerase IIα | 2.1 μM [9] | H-bonding to catalytic Asp residue |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: